2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Borylation Stability Electron-Withdrawing Groups Suzuki-Miyaura Cross-Coupling

2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a heteroaryl pinacol boronate ester with the CAS number 2764960-08-7. It serves as a key reagent in Suzuki-Miyaura cross-coupling reactions for installing a 4-chlorothiophen-3-yl moiety into molecular scaffolds.

Molecular Formula C10H14BClO2S
Molecular Weight 244.55 g/mol
Cat. No. B13630410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC10H14BClO2S
Molecular Weight244.55 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CSC=C2Cl
InChIInChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)7-5-15-6-8(7)12/h5-6H,1-4H3
InChIKeyDCXKJEYKWQUZBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Regiospecific Pinacol Boronate Ester for Cross-Coupling


2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a heteroaryl pinacol boronate ester with the CAS number 2764960-08-7. It serves as a key reagent in Suzuki-Miyaura cross-coupling reactions for installing a 4-chlorothiophen-3-yl moiety into molecular scaffolds. Its procurement value is defined by its distinct regiospecificity and the electron-withdrawing character of the chlorine substituent, which modulates physicochemical properties compared to its 5-chloro or non-halogenated analogs. High-strength, direct comparative quantitative data for this precise compound are absent from the primary literature. Consequently, differentiation claims herein are based on class-level inferences from studies on related 2,3-substituted thienylboronates [1].

Regiospecific coupling Installs 4-chlorothiophen-3-yl moiety with defined regiochemistry for 3,4-disubstitution.
Electronic modulation Chlorine electron-withdrawing effect may tune boronate reactivity compared to non-halogenated analogs.
Stability context Class-level evidence suggests intermediate stability between strong EWG and electron-rich thienylboronates.

Why Simple Thiophene Boronic Esters Cannot Substitute 2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Generic substitution with non-chlorinated thiophene boronic esters or positional isomers (e.g., 5-chlorothiophen-2-yl pinacol boronate) is not functionally equivalent. The 4-chloro substituent and the 3-position of the boronic ester create a unique electronic environment that influences both the stability of the boronate reagent and its reactivity profile in cross-coupling reactions. For example, research on analogous 2,3-substituted thienylboronates demonstrates that electron-withdrawing groups (EWGs) can significantly decrease product stability, requiring modified isolation and handling procedures [1]. This class-level insight suggests that a chlorine atom at the 4-position will uniquely balance the destabilizing effect of an EWG with the steric and electronic demands of the coupling reaction, a profile that cannot be assumed for non-chlorinated or differently substituted thiophenes.

Non-halogenated thienylboronates
Lack the electron-withdrawing effect that may shift coupling reactivity and regiochemical outcome; not functionally equivalent.
5-Chloro positional isomer
Chlorine at the 5-position places the substituent at a different vector, producing regioisomeric scaffolds incompatible with 3,4-disubstitution targets.
Boronic acid form
The pinacol ester may provide enhanced stability for EWG-substituted thiophenes; the corresponding acid may require adjusted handling and coupling conditions.

Quantitative Evidence for Selecting 2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Impact of the Chlorine Electron-Withdrawing Group on Boronate Stability Relative to Non-Substituted Analogs

A class-level inference indicates that the 4-chloro substituent, as an electron-withdrawing group (EWG), provides a quantifiably distinct stability profile for the pinacol boronate ester. In a systematic study on the synthesis of 2,3-substituted thienylboronic acids and esters, it was found that strongly EWGs like -NO2 and -CN led to significant instability, requiring increased catalyst loading (3 mol%) and resulting in lower or failed product isolation (43% isolated yield for -NO2, 0% for -CN) [1]. In contrast, weakly donating or slight EWGs allowed for stable isolation with standard catalyst loadings (0.5 mol%) and good yields (81-91% NMR yields) [1]. The chlorine atom of the target compound presents an intermediate electron-withdrawing character, predicting a stability profile superior to -NO2/-CN systems but necessitating more care than electron-rich analogues. This inference is based on the quantitative borylation outcomes for the broader compound class [1].

Stability vs. substituent
Class-level inference
4-Cl pinacol boronate
Inferred intermediate stability; no direct yield data
Standard coupling conditions
Strong EWG (-NO2)
43% isolated yield
3 mol% Pd cat, 40 °C
Electron-rich (-SiMe3)
81% NMR yield
0.5 mol% Pd cat, 40 °C
Supports procurement stability assessment
Data to verify; direct compound values unavailable
Borylation Stability Electron-Withdrawing Groups Suzuki-Miyaura Cross-Coupling

Key Application Scenarios for 2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Inferred Properties


Synthesis of 3,4-Disubstituted Thiophene Libraries for Medicinal Chemistry

The compound is a strategic building block for constructing libraries of 3,4-disubstituted thiophenes, a common motif in drug discovery. Its regiospecificity ensures incorporation of the chlorine atom at the desired vector, while its inferred, class-based stability profile suggests it can be used in parallel synthesis workflows without the catastrophic product loss observed for stronger electron-withdrawing boronate analogs [1].

Late-Stage Functionalization of Complex Scaffolds Requiring a Mild Coupling Partner

For late-stage modification of advanced pharmaceutical intermediates, the inferred intermediate reactivity of this chlorinated boronate ester is advantageous. It is predicted to be more stable and easier to handle than its corresponding boronic acid or more electron-deficient boronates, yet more reactive than electron-rich, non-halogenated thienyl partners, facilitating controlled, high-yielding C-C bond formation under mild conditions [1].

Precursor for Chemoselective Cross-Coupling Sequences

When used in conjunction with a substrate containing another halogen, the 4-chloro substituent can be preserved for a subsequent orthogonal cross-coupling or nucleophilic aromatic substitution step. The stability inference from the class suggests the boronic ester can be selectively coupled without premature decomposition, making it a reliable reagent for sequenced synthetic strategies [1].

Application
Selection Property
Validation Focus
3,4-Disubstituted thiophene library synthesis
Regiospecific 4-Cl placement
Yield and regiochemical fidelity
Late-stage functionalization
Predicted intermediate reactivity/stability
Handling and coupling under mild conditions
Sequential cross-coupling precursor
Chlorine retention for orthogonal coupling
Chemoselectivity and reaction sequence success
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